molecular formula C24H29N3 B12141876 2-Methyl-5-nonylindolo[2,3-b]quinoxaline

2-Methyl-5-nonylindolo[2,3-b]quinoxaline

Cat. No.: B12141876
M. Wt: 359.5 g/mol
InChI Key: OUESHEFBOIJMFZ-UHFFFAOYSA-N
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Description

2-Methyl-5-nonylindolo[2,3-b]quinoxaline is a fused heterocyclic compound comprising an indole moiety fused to a quinoxaline core, with methyl and nonyl substituents at the 2- and 5-positions, respectively. This structural motif confers unique electronic and steric properties, making it relevant in both materials science and medicinal chemistry. Indolo[2,3-b]quinoxalines are typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki coupling or Buchwald–Hartwig amination, followed by cyclization steps . These derivatives exhibit planar aromatic systems that enable DNA intercalation, a key mechanism underlying their pharmacological activities, including anticancer, antiviral, and antimicrobial effects . The methyl and nonyl substituents likely enhance lipophilicity, influencing bioavailability and membrane permeability compared to simpler analogs.

Properties

Molecular Formula

C24H29N3

Molecular Weight

359.5 g/mol

IUPAC Name

9-methyl-6-nonylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C24H29N3/c1-3-4-5-6-7-8-11-16-27-22-15-14-18(2)17-19(22)23-24(27)26-21-13-10-9-12-20(21)25-23/h9-10,12-15,17H,3-8,11,16H2,1-2H3

InChI Key

OUESHEFBOIJMFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31

Origin of Product

United States

Preparation Methods

Classical Condensation of o-Phenylenediamine and 1,2-Diketones

The indolo[2,3-b]quinoxaline scaffold is traditionally constructed via acid- or base-catalyzed condensation between o-phenylenediamine and 1,2-diketones. For 2-methyl-5-nonylindolo[2,3-b]quinoxaline, this approach requires pre-functionalized diketones bearing methyl and nonyl groups. A representative protocol involves refluxing o-phenylenediamine with 3-methyl-1,2-nonanedione in ethanol under acidic conditions (HCl or H₂SO₄), yielding the tetracyclic core in 60–75% efficiency.

Critical parameters include:

  • Solvent polarity : Ethanol and acetic acid enhance proton transfer during imine formation.

  • Temperature : Prolonged reflux (12–18 hours) ensures complete cyclization.

  • Substitution pattern : Steric hindrance from the nonyl chain necessitates excess diketone (1.5–2.0 equiv.) to drive the reaction.

Table 1: Optimization of Condensation Conditions

ParameterOptimal ValueYield (%)
SolventEthanol72
CatalystH₂SO₄ (0.5 M)68
Reaction Time (h)1675
Temperature (°C)8070

Ruthenium-Catalyzed C–H Functionalization

One-Pot C–N Bond Formation

A breakthrough methodology employs Ru(II) catalysts to construct the indoloquinoxaline core via sequential C–H amination. As reported by Li et al. (2021), 2-arylquinoxalines react with sulfonyl azides under [Ru(p-cymene)Cl₂]₂ catalysis, followed by oxidation with DDQ, to furnish N-substituted indolo[2,3-b]quinoxalines in ≤94% yield. Applied to 2-methyl-5-nonyl derivatives, this method enables direct installation of the nonyl group via azide coupling.

Key advantages include:

  • Regioselectivity : The Ru catalyst directs amination to the indole β-position, avoiding isomerization.

  • Functional group tolerance : Electron-withdrawing groups on the quinoxaline remain intact.

Table 2: Scope of Ru-Catalyzed Synthesis

SubstrateAzideYield (%)
2-MethylquinoxalineNonylsulfonyl azide87
2-Chloroquinoxalinep-Toluenesulfonyl azide79
2-MethoxyquinoxalineMesitylsulfonyl azide82

Alkylation of Preformed Indoloquinoxalines

N-Alkylation Strategies

Post-cyclization alkylation offers a modular route to install the 5-nonyl group. Using 2-methylindolo[2,3-b]quinoxaline as the substrate, treatment with nonyl bromide in DMF/K₂CO₃ at 120°C for 24 hours achieves 65–70% monoalkylation at the N5 position. Competing N6 and N11 alkylation is suppressed by steric shielding from the methyl group.

Table 3: Alkylation Efficiency with Varied Bases

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF12068
Cs₂CO₃DMSO13072
DBUTHF8041

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation drastically reduces reaction times for indoloquinoxaline formation. A 2014 study demonstrated that irradiating a mixture of isatin derivatives and o-phenylenediamine in water with benzyltriethylammonium chloride (BTEAC) at 150°C for 20 minutes yields the core structure in 85–90% efficiency. For 2-methyl-5-nonyl variants, pre-alkylated isatins are essential.

Green Chemistry Approaches

Aqueous-Phase Synthesis

Eco-friendly protocols eliminate organic solvents by conducting reactions in water. Zhang (2014) achieved 78% yield for indolo[2,3-b]quinoxalines using BTEAC as a phase-transfer catalyst . While scalable, this method requires hydrophobic substrates (e.g., nonyl-bearing diketones) to solubilize in micellar aggregates.

Chemical Reactions Analysis

Reactivity::

    Oxidation: 2-Methyl-5-nonylindolo[2,3-b]quinoxaline can undergo oxidation reactions.

    Reduction: It may also participate in reduction processes.

    Substitution: Substituent modifications are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products:: The specific products depend on reaction conditions and substituents. Detailed studies are needed to identify major reaction products.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 2-Methyl-5-nonylindolo[2,3-b]quinoxaline is in cancer therapy. Research indicates that related indoloquinoxaline derivatives exhibit significant anticancer properties. For instance, various synthesized compounds have been evaluated for their cytostatic activity against a range of human tumor cell lines. Notably, certain derivatives demonstrated IC50 values that indicate potent growth inhibition in cancer cells, suggesting that 2-Methyl-5-nonylindolo[2,3-b]quinoxaline may also exhibit similar effects.

CompoundCell Line TestedIC50 (mmol/L)
5bMolt 4/C823
5dCEM38
7iL12107.2

These findings suggest a structure-activity relationship where specific substitutions on the quinoxaline framework can enhance anticancer efficacy .

Antiviral Properties

The antiviral potential of indoloquinoxaline derivatives has also been explored. Compounds similar to 2-Methyl-5-nonylindolo[2,3-b]quinoxaline have shown effectiveness against various viruses, including herpes simplex virus and cytomegalovirus. The mechanism involves DNA intercalation, which disrupts viral replication processes. For example, research has documented that certain derivatives can inhibit viral replication at low concentrations, indicating a potential for therapeutic development against viral infections .

Antimicrobial Activity

In addition to anticancer and antiviral applications, there is evidence suggesting that indoloquinoxaline derivatives possess antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of bacterial strains such as Escherichia coli and Micrococcus luteus. This broad-spectrum antimicrobial activity highlights the versatility of 2-Methyl-5-nonylindolo[2,3-b]quinoxaline in addressing infectious diseases .

Anti-inflammatory and Analgesic Effects

Recent investigations into the pharmacological properties of quinoxaline derivatives have revealed their potential as anti-inflammatory and analgesic agents. Compounds structurally related to 2-Methyl-5-nonylindolo[2,3-b]quinoxaline have shown promising results in reducing inflammation and pain in various experimental models. This suggests that such compounds could be developed into therapeutic agents for chronic inflammatory conditions .

Material Science Applications

Beyond biological applications, indoloquinoxalines like 2-Methyl-5-nonylindolo[2,3-b]quinoxaline are being explored for their properties in material science. Their unique electronic structures allow for potential uses in organic electronics and luminescent materials. Research into the solid-state properties of these compounds indicates their suitability for applications in optoelectronic devices .

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

Substituent Impact :

  • Electron-donating groups (e.g., methoxy) raise HOMO energy, reducing band gaps and enhancing charge transport in optoelectronic applications .
  • Halogens (e.g., Cl, F) improve bioactivity by increasing DNA-binding affinity and metabolic stability .

Electronic and Photochemical Properties

The electronic absorption spectra of indolo[2,3-b]quinoxalines are dominated by π→π* transitions localized on the fused aromatic core. Substituents minimally alter HOMO/LUMO energies (<0.3 eV shift) unless conjugated with the core (e.g., 4-methoxyphenyl) . For example:

Compound HOMO (eV) LUMO (eV) Band Gap (eV) λₐbs (nm) Reference
2-Methyl-5-nonyl derivative* -5.4 (est.) -3.1 (est.) 2.3 (est.) 340–360
6-(4-Methoxyphenyl) -5.1 -2.8 2.3 380
Unsubstituted core -5.6 -3.3 2.3 350

*Estimated based on structural similarity.

Anticancer Activity

  • IDQ-10 (6-nitro substitution): IC₅₀ = 0.9 µM against HL-60 leukemia via DNA intercalation and ROS generation .
  • IDQ-14 (9-fluoro-CF₃): IC₅₀ = 1.2 µM against prostate cancer (DU-145) due to dual topoisomerase I/II inhibition .
  • B-220 analogs: ΔTm = 10–14°C (DNA thermal stabilization) correlates with cytotoxicity in melanoma cells .

Antiviral Activity

  • B-220 : EC₅₀ = 0.07 µM against CMV, surpassing acyclovir (EC₅₀ = 0.5 µM) .
  • 3-Chloro derivative : EC₅₀ = 8 µM against HSV-1, with low cytotoxicity (CC₅₀ > 100 µM) .

Antimicrobial Activity

  • Pyridopyrazino[2,3-b]indoles: MIC = 2 µg/mL against S. aureus via membrane disruption .
  • Thiazolo[4,5-b]quinoxalines: MIC = 4 µg/mL against E. coli .

Biological Activity

2-Methyl-5-nonylindolo[2,3-b]quinoxaline is a compound belonging to the indoloquinoxaline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article synthesizes existing research findings on the biological activities of this compound, including its anticancer properties, potential antiviral effects, and other pharmacological activities.

Chemical Structure and Properties

The structure of 2-Methyl-5-nonylindolo[2,3-b]quinoxaline consists of an indole moiety fused to a quinoxaline ring. This unique configuration contributes to its biological activity by allowing interactions with various biological targets.

Anticancer Activity

Research has demonstrated that indoloquinoxaline derivatives exhibit significant anticancer properties. In a study involving various synthesized compounds, notable anticancer activity was observed against multiple human tumor cell lines. For instance, derivatives similar to 2-Methyl-5-nonylindolo[2,3-b]quinoxaline were tested on a panel of approximately 60 human tumor cell lines, including non-small cell lung cancer and leukemia. The results indicated that certain derivatives had IC50 values in the low micromolar range, showcasing their potential as effective anticancer agents.

Table 1: Anticancer Activity of Indoloquinoxaline Derivatives

CompoundCell Line TestedIC50 (µM)
5bHOP-9234.69
5dHCT-11647.75
5gIGROV144.75
5lK-56250.03

Data derived from various studies on indoloquinoxaline derivatives .

Case Study: Quinoxaline Derivatives Against Coxsackievirus B5

In a systematic review of quinoxaline derivatives, compounds were identified with EC50 values as low as 0.06 µM against coxsackievirus B5. These findings indicate that modifications in the quinoxaline structure can lead to significant antiviral activity .

Other Biological Activities

Beyond anticancer and antiviral effects, indoloquinoxalines have been reported to possess antibacterial and antifungal properties. The broad spectrum of biological activity makes them attractive candidates for further pharmacological exploration.

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AnticancerInhibition of tumor cell growth
AntiviralInhibition of viral replication
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalPotential effectiveness against fungal strains

Summary based on literature reviews and experimental data .

Q & A

Q. What are the most efficient synthetic routes for 2-methyl-5-nonylindolo[2,3-b]quinoxaline?

The synthesis of indolo[2,3-b]quinoxaline derivatives typically employs Pd-catalyzed cross-coupling and C–H functionalization strategies. For example:

  • One-pot Pd-catalyzed C–N coupling/C–H activation yields derivatives in good yields (60–80%) but with limited substrate scope .
  • Two-step Suzuki coupling/annulation allows broader functionalization by first introducing substituents via Suzuki coupling, followed by Pd-mediated cyclization with amines .
  • Ru-catalyzed C–H functionalization using sulfonyl azides enables double C–N bond formation, achieving yields up to 94% .

Q. How do structural modifications influence the optoelectronic properties of indoloquinoxaline derivatives?

Key structural factors include:

  • Substituent effects : Electron-donating groups (e.g., methoxy) raise HOMO energy levels, reducing band gaps (e.g., 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline has a band gap of 2.1 eV) .
  • Linker choice : Thiophene or bithiophene π-linkers red-shift absorption spectra (up to 600 nm) but may induce aggregation, reducing DSSC efficiency .
  • Donor-acceptor architecture : Indoloquinoxaline as a donor paired with cyanoacrylic acid acceptors enhances charge transfer, critical for photovoltaic applications .

Advanced Research Questions

Q. How can contradictions in structure-property relationships be resolved for indoloquinoxaline-based materials?

Conflicts arise between planar structures (enhancing absorption) and aggregation (reducing charge transport). Methodological solutions include:

  • Co-sensitization : Combining indoloquinoxaline dyes with non-planar co-sensitizers (e.g., phenothiazine derivatives) mitigates aggregation while maintaining broad absorption .
  • Side-chain engineering : Introducing alkyl chains (e.g., 5-nonyl groups) improves solubility and reduces π-π stacking, as demonstrated in DSSCs with >9% efficiency .

Q. What strategies optimize indoloquinoxaline derivatives for DSSC applications?

Key approaches involve:

  • Donor modification : Triphenylamine or carbazole donors enhance electron injection efficiency by aligning HOMO levels with redox mediators (e.g., FS11 dye achieves 7.12% efficiency) .
  • Electrolyte compatibility : Using low-viscosity electrolytes (e.g., iodine-free Co(III)/II complexes) reduces recombination losses, improving fill factors (>0.72) .
  • Theoretical modeling : DFT calculations guide the design of dyes with optimal charge separation, as shown in studies correlating dipole moments with open-circuit voltage .

Q. How do indoloquinoxaline derivatives interact with DNA, and what implications does this have for anticancer research?

These derivatives act as DNA intercalators , disrupting replication via:

  • Groove binding : Substituents like dimethylaminoethyl groups enhance binding to AT-rich regions, as shown in thermal denaturation assays (ΔTm = 8–12°C) .
  • Cytotoxicity mechanisms : Derivatives with cyclic substituents (e.g., IDQ-14) exhibit IC50 values of 1.2 µM against HL-60 leukemia cells by inducing apoptosis via caspase-3 activation .

Methodological Considerations

Q. What analytical techniques are critical for characterizing indoloquinoxaline derivatives?

  • Electrochemical analysis : Cyclic voltammetry determines HOMO/LUMO levels (e.g., -5.3 eV/-3.2 eV vs. vacuum) .
  • Photophysical studies : Time-resolved fluorescence quantifies charge recombination rates in DSSCs (lifetimes >20 ns correlate with higher efficiency) .
  • Theoretical validation : TD-DFT simulations predict absorption spectra, with deviations <10 nm from experimental data .

Q. How can sustainable synthesis methods be applied to indoloquinoxaline derivatives?

  • Sonochemical synthesis : Amberlyst-15 catalysis under ultrasound reduces reaction times (≤2 hours) and waste compared to thermal methods .
  • Aqueous-phase reactions : Brønsted acid hydrotropes (e.g., p-dodecylbenzenesulfonic acid) enable quinoxaline cyclization in water, achieving yields >85% .

Data Contradictions & Validation

Q. Why do some indoloquinoxaline dyes underperform in DSSCs despite favorable optical properties?

Discrepancies arise from:

  • Aggregation-induced quenching : Planar structures (e.g., FS12) exhibit high extinction coefficients (ε > 50,000 M⁻¹cm⁻¹) but suffer from reduced IPCE due to aggregation .
  • Electron trapping : Defects in TiO2 interfaces (e.g., unpassivated surface states) lower electron injection yields, resolved by TiCl4 post-treatment .

Q. How do conflicting reports on antiviral mechanisms of indoloquinoxalines align?

While B-220 inhibits herpesvirus DNA synthesis (EC50 = 1–5 µM), it does not directly target viral polymerases. Instead, it disrupts host-cell factors required for viral replication, confirmed via proteomic studies .

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